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molecular formula C11H12N4O3 B8768575 1H-Indazole, 3-(4-morpholinyl)-5-nitro- CAS No. 67400-26-4

1H-Indazole, 3-(4-morpholinyl)-5-nitro-

Cat. No. B8768575
M. Wt: 248.24 g/mol
InChI Key: CEIINSLSGDHDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546404B2

Procedure details

3-Morpholin-4-yl-5-nitro-1H-indazole (210 mg) was dissolved in 10 ml of methanol and the mixture hydrogenated at 1 atm of hydrogen using 10% Pd/C (50 mg) as catalyst. After 24 hrs, the mixture was filtered and evaporated for use in the next step.
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[C:15]3[C:10](=[CH:11][CH:12]=[C:13]([N+:16]([O-])=O)[CH:14]=3)[NH:9][N:8]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1>CO.[H][H]>[N:1]1([C:7]2[C:15]3[C:10](=[CH:11][CH:12]=[C:13]([NH2:16])[CH:14]=3)[NH:9][N:8]=2)[CH2:2][CH2:3][O:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
210 mg
Type
reactant
Smiles
N1(CCOCC1)C1=NNC2=CC=C(C=C12)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mg
Type
catalyst
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated for use in the next step

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
N1(CCOCC1)C1=NNC2=CC=C(C=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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